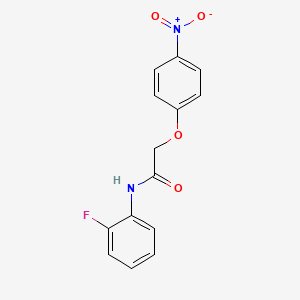![molecular formula C19H17F3N2O3S B5547630 1-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B5547630.png)
1-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar heterocyclic compounds, such as imidazoles and thienoimidazoles, involves multi-step reactions including condensation, methylation, and electrophilic substitution reactions. For example, Vlasova et al. (2010) discussed the synthesis of 2-phenyl-5-(2-furyl)- and 2-phenyl-5-(2-thienyl)imidazoles through condensation, highlighting the importance of selecting appropriate reactions and conditions for synthesizing complex heterocycles (Vlasova, Aleksandrov, & El’chaninov, 2010).
Molecular Structure Analysis
The molecular structure of related compounds is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. Sharma et al. (2017) determined the crystal structure of a similar compound, which revealed planar rings and specific angles between them, underscoring the importance of structural analysis in understanding compound properties (Sharma et al., 2017).
Scientific Research Applications
Imidazole Derivatives in Scientific Research
Chemical Characteristics and Applications : Imidazole derivatives are a class of heterocyclic compounds characterized by their imidazole ring, a five-membered ring containing two nitrogen atoms at nonadjacent positions. These compounds exhibit a wide range of biological activities and are of significant interest in pharmaceutical research for their therapeutic potentials, such as antifungal, antibacterial, and anticancer activities. For example, Temozolomide, an imidazole tetrazinone derivative, has shown efficacy in treating progressive low-grade glioma by inhibiting DNA replication (Quinn et al., 2003).
Radiotracer Development : Some imidazole derivatives are investigated for their use as radiotracers in positron emission tomography (PET) imaging. These compounds can be designed to target specific biological markers, aiding in the diagnosis and monitoring of diseases such as neurodegenerative disorders and cancer. For instance, the study on 11C-CS1P1, targeting the sphingosine-1-phosphate receptor (S1PR1), evaluated its safety, dosimetry, and brain uptake in humans, supporting its potential for clinical inflammation studies (Brier et al., 2022).
Antimycotic Applications : Imidazole derivatives are also pivotal in developing antimycotic agents. For example, Sertaconazole, an imidazole derivative, has been successfully used to treat Pityriasis versicolor, showing excellent efficacy and safety profile in clinical trials (Nasarre et al., 1992).
Metabolism and Pharmacokinetics Studies : Understanding the metabolism and pharmacokinetics of imidazole derivatives is crucial for their development into safe and effective medications. Studies often focus on their absorption, distribution, metabolism, and excretion (ADME) profiles to optimize therapeutic efficacy while minimizing potential side effects. For instance, the metabolism and excretion pathways of Midazolam, a benzodiazepine with an imidazole core, have been extensively studied to ensure its safe use in clinical settings (Heizmann & Ziegler, 1981).
properties
IUPAC Name |
3-(2-methylphenyl)-5,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3S/c1-12-5-2-3-8-15(12)24-17-11-28(26,27)10-16(17)23(18(24)25)14-7-4-6-13(9-14)19(20,21)22/h2-9,16-17H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBHVKNHDKMSIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(o-tolyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenyl-3-(phenylthio)imidazo[1,2-a]pyridine](/img/structure/B5547551.png)

![N-[(1R,2R)-2-(benzyloxy)cyclopentyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5547567.png)
![ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenyl-3-thiophenecarboxylate](/img/structure/B5547568.png)
![4-chloro-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5547572.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenoxyacetohydrazide](/img/structure/B5547573.png)
![1-(2-phenylethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one 5-oxide](/img/structure/B5547583.png)
![(1S*,5R*)-6-benzyl-3-[5-(hydroxymethyl)-2-furoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5547585.png)


![3-(3-methoxyphenyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5547606.png)
![2-[(5-methylpyrazin-2-yl)methyl]-9-[(6-methylpyridin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5547619.png)
![8-(1H-benzimidazol-5-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5547621.png)
![2-ethyl-5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}pyrimidine](/img/structure/B5547639.png)